Superior Pd-Catalyzed Amination Reactivity
In the Pd‑catalyzed amination of 5‑nitropyrimidines, the 4‑chloro‑6‑phenyl derivative participates more efficiently than the corresponding 4‑hydroxy or 4‑methoxy analogs due to the superior leaving ability of chloride. The general method described by Liu et al. achieves yields of 60–92 % for a wide range of amines when chloro‑substituted 5‑nitropyrimidines are used, whereas analogous SNAr reactions on 4‑hydroxy‑5‑nitropyrimidines require pre‑activation and typically give <40 % conversion under comparable conditions [1].
| Evidence Dimension | Yield of C4‑amination |
|---|---|
| Target Compound Data | 60–92 % isolated yield for 4‑chloro‑5‑nitro‑6‑aryl‑pyrimidines (class representative) with various amines |
| Comparator Or Baseline | 4‑Hydroxy‑5‑nitropyrimidines: <40 % conversion without pre‑activation |
| Quantified Difference | ≥ 20 absolute percentage points higher yield; chloropyrimidine enables direct Pd‑catalyzed coupling, eliminating extra activation step |
| Conditions | Pd₂(dba)₃ / Xantphos, Cs₂CO₃, toluene, 100 °C, 12 h; reported in Chin. Chem. Lett. 2017 [1] |
Why This Matters
The higher and more reliable yield directly reduces the cost per gram of downstream advanced intermediates and shortens synthetic routes by one step, which is critical for procurement decisions in library production and scale‑up campaigns.
- [1] Liu, M.-M.; Mei, Q.; Zhang, Y.-X.; Bai, P.; Guo, X.-H. Palladium‑catalyzed amination of chloro‑substituted 5‑nitropyrimidines with amines. Chin. Chem. Lett. 2017, 28 (3), 583–587. DOI: 10.1016/j.cclet.2016.11.019. View Source
